molecular formula C25H28N4O2 B2645633 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 953201-27-9

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide

Numéro de catalogue B2645633
Numéro CAS: 953201-27-9
Poids moléculaire: 416.525
Clé InChI: DRNSWFJVQOBLCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as BQU57, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BQU57 is a highly potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT by BQU57 leads to an increase in the extracellular dopamine levels in the brain, which has been shown to have beneficial effects in various neurological disorders.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

  • Disposition and Metabolism of SB-649868 : This study provides insights into the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the importance of understanding pharmacokinetics for drug development. It suggests that studying the metabolic pathways and elimination routes of similar compounds can provide essential information for therapeutic applications and safety profiles (Renzulli et al., 2011).

Neuromuscular Blocking Agents

  • Influence of Gender on Neuromuscular Block Following Cisatracurium or Rocuronium : Investigating the effects of neuromuscular blocking agents like cisatracurium and rocuronium on different populations provides valuable information for clinical anesthesia practices, demonstrating the importance of personalized medicine in the use of neuromuscular blockers (Adamus et al., 2008).

Safety and Dosimetry in Drug Development

  • Phase 1 Evaluation of 11C-CS1P1 : This study focuses on assessing the safety, dosimetry, and imaging characteristics of a novel compound, emphasizing the crucial role of early-phase clinical trials in evaluating new drugs' potential risks and benefits. Such studies are vital for advancing pharmacological research and ensuring patient safety during drug development (Brier et al., 2022).

Drug Efficacy and Treatment Strategies

  • Add-on Treatment of Benzoate for Schizophrenia : Exploring the efficacy of sodium benzoate as an add-on treatment for schizophrenia showcases the ongoing search for novel therapeutic strategies and the potential of repurposing existing compounds to enhance treatment outcomes for complex psychiatric conditions (Lane et al., 2013).

Propriétés

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-18-15-23(21-9-5-6-10-22(21)27-18)28-25(31)24(30)26-16-19-11-13-29(14-12-19)17-20-7-3-2-4-8-20/h2-10,15,19H,11-14,16-17H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSWFJVQOBLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.